molecular formula C7H12O4 B2758464 Methyl 2-(1,4-dioxan-2-yl)acetate CAS No. 2247107-43-1

Methyl 2-(1,4-dioxan-2-yl)acetate

Cat. No.: B2758464
CAS No.: 2247107-43-1
M. Wt: 160.169
InChI Key: HSKQAURMEYFERB-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-dioxan-2-yl)acetate is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a versatile small molecule scaffold used in various chemical and biological applications . The compound is characterized by the presence of a 1,4-dioxane ring, which is a six-membered ring containing two oxygen atoms, and an ester functional group.

Chemical Reactions Analysis

Methyl 2-(1,4-dioxan-2-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dioxan-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 1,4-dioxane-2-carboxylic acid, which can then interact with cellular components. The exact molecular targets and pathways are still under investigation, but studies suggest potential involvement in oxidative stress and cytotoxicity .

Properties

IUPAC Name

methyl 2-(1,4-dioxan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-7(8)4-6-5-10-2-3-11-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKQAURMEYFERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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